



Application Note: Quantitative Analysis of Ravuconazole in Human Plasma by LC-MS/MS

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| Compound of Interest | | | | |
|----------------------|-----------------|-----------|--|--|
| Compound Name: | Ravuconazole-d4 | | | |
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Abstract

This application note describes a detailed protocol for the quantitative analysis of the antifungal agent ravuconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method demonstrates high sensitivity and a broad dynamic range, making it suitable for a variety of research applications.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with a long half-life, making it a candidate for the treatment of various fungal infections. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of ravuconazole in human plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive protocol for the determination of ravuconazole concentrations in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.



Experimental Protocol Materials and Reagents

- Ravuconazole reference standard
- Ravuconazole-d4 (or other suitable stable isotope-labeled internal standard)
- LC-MS/MS grade methanol (containing 0.1% formic acid)
- LC-MS/MS grade acetonitrile
- LC-MS/MS grade water (containing 0.1% formic acid)
- Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

- Ultra-High Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Microcentrifuge
- Vortex mixer
- Calibrated pipettes

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL):
 - Accurately weigh the ravuconazole reference standard and the internal standard (IS),
 ravuconazole-d4.

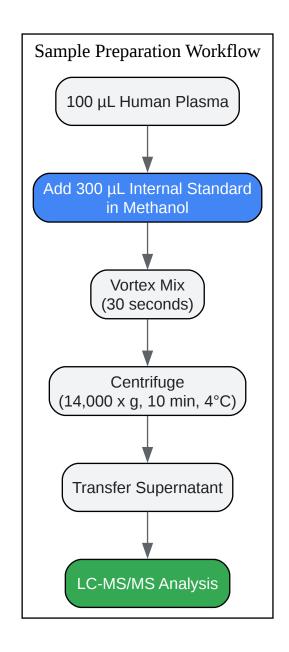


- Dissolve each in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
- Store stock solutions at -20°C.
- Working Solutions:
 - Prepare intermediate working solutions of ravuconazole by serial dilution of the stock solution with 50:50 methanol/water.
 - Prepare an internal standard working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
- Calibration Standards and Quality Control (QC) Samples:
 - Prepare calibration standards by spiking blank human plasma with the appropriate ravuconazole working solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.[3][4]
 - Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 4000 ng/mL).[3]

Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
- To 100 μ L of plasma in each tube, add 300 μ L of the internal standard working solution (100 ng/mL in methanol).[4][5]
- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
- Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.





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Caption: Workflow for Ravuconazole Extraction from Human Plasma.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Conditions:



| Parameter | Value | |
|--------------------|--|--|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 μL | |
| Column Temperature | 40°C | |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min | |

Mass Spectrometry Conditions:

| Parameter | Value |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |

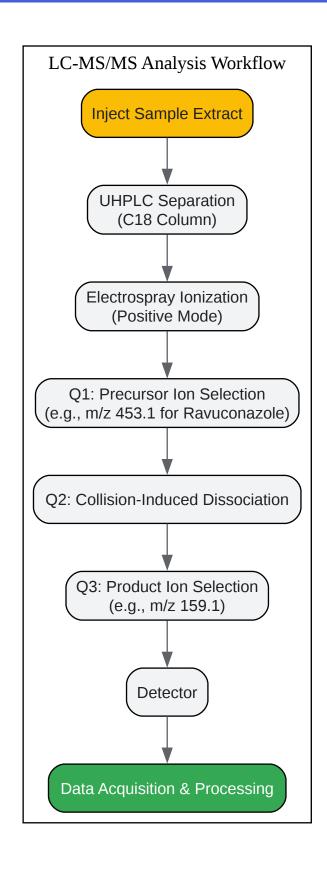
Table 1: Multiple Reaction Monitoring (MRM) Transitions



| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|--------------------------|------------------------|----------------------|--------------------|--------------------------|
| Ravuconazole | 453.1 | 159.1 | 50 | 35 |
| Ravuconazole- d4 (IS) | 457.1 | 163.1 | 50 | 35 |

Note: The MRM transitions provided are based on the chemical structure of ravuconazole and typical fragmentation patterns of similar triazole antifungals. These should be optimized in your laboratory.





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Caption: Schematic of the LC-MS/MS Quantitative Analysis Process.



Data Presentation and Method Validation Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of ravuconazole to the internal standard against the nominal concentration of the calibration standards. A linear regression with a $1/x^2$ weighting factor is typically used.[4][6]

Table 2: Ravuconazole Calibration Curve Data

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
|-----------------------|----------------------------------|--------------|
| 10 | 9.8 | 98.0 |
| 25 | 26.2 | 104.8 |
| 100 | 103.5 | 103.5 |
| 500 | 489.0 | 97.8 |
| 1000 | 1012.0 | 101.2 |
| 2500 | 2450.0 | 98.0 |
| 5000 | 5050.0 | 101.0 |
| Linearity (r²) > 0.99 | | |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples in replicate (n=6) on three separate days.[4][7]

Table 3: Intra- and Inter-Day Accuracy and Precision



| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|----------|-----------------------------|---------------------------------|------------------------------|---------------------------------|------------------------------|
| LQC | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| MQC | 300 | 3.1 | 98.7 | 4.2 | 99.5 |
| HQC | 4000 | 2.5 | 101.1 | 3.6 | 100.8 |

%CV:

Coefficient of

Variation

Recovery and Matrix Effect

The extraction recovery of ravuconazole and the matrix effect were assessed to ensure the reliability of the method.

Table 4: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|----------|--------------------------|----------------------------|-------------------|
| LQC | 30 | 92.5 | 98.2 |
| MQC | 300 | 94.1 | 99.1 |
| нос | 4000 | 93.6 | 98.8 |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of ravuconazole in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and high-throughput potential of this method. The validation data presented demonstrates that this protocol is suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of ravuconazole.



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